3-(2-Methoxyphenyl)propiophenone

Description

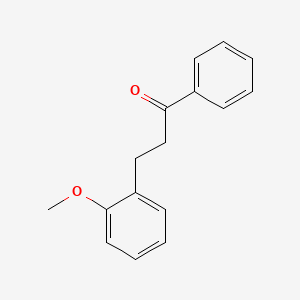

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGYEPGFHLEDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517759 | |

| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95465-72-8 | |

| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Methoxyphenyl)propiophenone basic properties

An in-depth analysis of the basic properties, synthesis, and potential biological activities of 3-(2-Methoxyphenyl)propiophenone is provided in this technical guide. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this report also includes data on its close structural isomers, 3'-methoxypropiophenone and 4'-methoxypropiophenone, to provide a comparative context for researchers, scientists, and drug development professionals.

Compound Identity and Structure

This compound , also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is an aromatic ketone. Its chemical structure consists of a propiophenone core with a 2-methoxyphenyl group attached to the β-carbon of the propyl chain.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-phenyl-3-(2-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |

| InChI Key | InChIKey=Generated upon synthesis and characterization |

| CAS Number | Not assigned |

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties of Methoxypropiophenone Isomers

| Property | This compound (Predicted) | 3'-Methoxypropiophenone[1][2][3][4][5] | 4'-Methoxypropiophenone |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[2][4][5] | - |

| Boiling Point | ~250-260 °C at 760 mmHg | 259 °C at 760 mmHg[2][4][5] | - |

| Density | ~1.0-1.1 g/cm³ | 1.016 - 1.0812 g/cm³[3][4][5] | - |

| Flash Point | ~100-110 °C | 98.9 °C[3][4][5] | - |

| Refractive Index | ~1.52 | 1.5230 (estimate)[2][4][5] | - |

| Solubility | Good solubility in organic solvents | Good solubility in common organic solvents[4][5] | - |

| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[2][4][5] | - |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar propiophenones is the Friedel-Crafts acylation or related reactions.

A potential synthesis workflow for this compound is outlined below. This is a hypothetical protocol that would require experimental validation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup : To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane at 0 °C, add 2-methoxyphenylacetyl chloride (1 equivalent).

-

Addition of Benzene : Slowly add benzene (1.1 equivalents) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Quenching : Carefully pour the reaction mixture into a beaker of ice-water with concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction : Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Data

No specific spectral data for this compound was found. However, ¹H NMR and ¹³C NMR spectra for the related isomer, 3'-methoxypropiophenone, have been reported[2][6]. These can serve as a reference for the expected chemical shifts in the target molecule.

Table 3: ¹H NMR Data for 3'-Methoxypropiophenone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.23 | t | 3H | -CH₃ |

| 3.00 | q | 2H | -CH₂- |

| 3.86 | s | 3H | -OCH₃ |

| 7.10 | dd | 1H | Ar-H |

| 7.37 | t | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 7.54 | d | 1H | Ar-H |

Biological Activity and Signaling Pathways

There is no direct research on the biological activities or associated signaling pathways of this compound. However, related compounds containing methoxyphenyl moieties have been investigated for various biological activities. For instance, some methoxylated chalcones and phenols exhibit antioxidant, anti-inflammatory, and anticancer properties[7][8][9][10].

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with some structural similarities, has been shown to be a selective inhibitor of the STAT3 signaling pathway, which is implicated in inflammation and amyloidogenesis in Alzheimer's disease[9]. MMPP treatment in a mouse model of Alzheimer's disease was found to reduce neuroinflammation and the production of amyloid-β by inhibiting STAT3[9].

Below is a simplified representation of the STAT3 signaling pathway that could be a hypothetical target for compounds with similar structural motifs.

Caption: Simplified STAT3 signaling pathway.

Safety and Handling

Specific GHS hazard information for this compound is not available. For its isomer, 3'-methoxypropiophenone, some reports indicate it may be harmful if swallowed or inhaled, and may cause skin and eye irritation[11]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which specific experimental data is lacking in the current scientific literature. This guide has provided predicted properties and a hypothetical synthesis protocol based on the known chemistry of its isomers and related molecules. The biological activity of structurally similar compounds suggests that this molecule could be of interest for further investigation, particularly in the context of anti-inflammatory and neuroprotective research. Further experimental work is required to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities.

References

- 1. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]

- 2. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 3. 3'-methoxypropiophenone CAS 37951-49-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 7. 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | 93435-21-3 | Benchchem [benchchem.com]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Methoxypropiophenone

Disclaimer: The compound "3-(2-Methoxyphenyl)propiophenone" requested in the topic is not readily identifiable in standard chemical databases and appears to be a less common or undocumented substance. This technical guide will therefore focus on its well-documented structural isomer, 3'-Methoxypropiophenone (CAS: 37951-49-8) , which shares the same molecular formula and core structure, with the methoxy group at the meta-position of the phenyl ring attached to the carbonyl group. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3'-Methoxypropiophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37951-49-8 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 259 °C | [2] |

| Melting Point | ~ -1 °C | [4] |

| Density | 1.016 g/cm³ | [5] |

| Solubility | Very slightly soluble in water (0.71 g/L at 25 °C). Good solubility in organic solvents like ethanol, methanol, and diethyl ether. | [1][5] |

| Flash Point | 98.9 °C | [5] |

| Refractive Index | 1.501 | [5] |

Synthesis of 3'-Methoxypropiophenone

Several synthetic routes to 3'-Methoxypropiophenone have been reported. Below are detailed protocols for two common methods.

Grignard Reaction with a Nitrile

This method involves the reaction of a Grignard reagent, prepared from an m-methoxy-substituted bromobenzene, with propionitrile.[6]

Experimental Protocol:

-

Grignard Reagent Formation: In a reaction flask equipped with a reflux condenser and a dropping funnel, add 24.0 g (1.0 mol) of magnesium powder and 3.0 g of anhydrous aluminum trichloride to 300 mL of tetrahydrofuran (THF). Heat the mixture. Slowly add a solution of 187.1 g (1.0 mol) of m-methoxy bromobenzene in 300 mL of THF. Control the reaction temperature to maintain a gentle reflux (50-55 °C). After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.

-

Reaction with Propionitrile: While stirring, slowly add 55.1 g (1.0 mol) of propionitrile to the prepared Grignard reagent. After the addition is complete, allow the reaction to proceed for another 1.0-2.0 hours.

-

Work-up and Purification: Cool the reaction mixture in a cold-water bath and slowly add 3.0 mol/L hydrochloric acid to decompose the intermediate addition product. Separate the inorganic phase. The organic phase is subjected to distillation under atmospheric pressure to remove the THF. The residue is then purified by vacuum distillation to yield 3'-Methoxypropiophenone.

Friedel-Crafts Acylation

This classic method involves the acylation of anisole with propionyl chloride using a Lewis acid catalyst.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend aluminum chloride in a solvent such as dichloromethane.

-

Acylation: Cool the suspension and add propionyl chloride dropwise, maintaining a low temperature.

-

Addition of Anisole: Add anisole to the reaction mixture at a controlled rate.

-

Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Work-up and Purification: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with a dilute base solution and then with water, and dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

Biological Activity and Potential Applications

While 3'-Methoxypropiophenone is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities.[1][4] The broader class of methoxy-substituted chalcones and other aromatic ketones has demonstrated a range of biological effects, including antimicrobial, antifungal, and antiproliferative activities.[7]

-

Antimicrobial and Antifungal Activity: Methoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against various bacterial and fungal strains.[7][8] For instance, some methoxychalcones have shown potent antifungal activity against Candida krusei and antibacterial effects against Pseudomonas aeruginosa.[7]

-

Antiproliferative Activity: Certain methoxylated chalcones have been found to display significant antiproliferative effects against various human cancer cell lines.[7]

Although specific quantitative biological data for 3'-Methoxypropiophenone is not extensively available in the public domain, its potential for biological activity warrants further investigation, particularly in the context of drug discovery and development.

Experimental Protocols for Biological Assays

To assess the biological activity of 3'-Methoxypropiophenone, standard in vitro assays can be employed. Below are representative protocols for cytotoxicity and antimicrobial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 3'-Methoxypropiophenone in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10]

Experimental Protocol:

-

Preparation of Compound Dilutions: Perform serial twofold dilutions of 3'-Methoxypropiophenone in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density.

Applications in Synthesis

The primary application of 3'-Methoxypropiophenone is as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Tapentadol, a centrally acting analgesic.[6] It is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides.[1]

References

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 3. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 3'-Methoxypropiophenone | 37951-49-8 | FM70252 | Biosynth [biosynth.com]

- 7. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. biomerieux.com [biomerieux.com]

An In-depth Technical Guide to 2'-Methoxypropiophenone

Abstract

This technical guide provides a comprehensive overview of 2'-Methoxypropiophenone, a key chemical intermediate in the synthesis of various organic compounds. This document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of the potential biological activities and relevant signaling pathways associated with related methoxy-substituted aromatic ketones. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature

The chemical name "3-(2-Methoxyphenyl)propiophenone" as specified in the topic is structurally ambiguous. A systematic interpretation is challenging. However, based on common chemical nomenclature, the most plausible and well-documented compound related to this name is 1-(2-methoxyphenyl)propan-1-one , commonly known as 2'-Methoxypropiophenone . This document will focus on this specific isomer.

2'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone core (a propan-1-one group attached to a benzene ring) with a methoxy group (-OCH₃) at the ortho (2') position of the phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties. It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of 2'-Methoxypropiophenone are summarized in the tables below.

Table 1: Physicochemical Properties of 2'-Methoxypropiophenone

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-methoxyphenyl)propan-1-one | [1] |

| Synonyms | 2'-Methoxypropiophenone, Propionylanisole | [1] |

| CAS Number | 5561-92-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White crystal or pale purple to light pink liquid | [2][3] |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 273-275 °C | [2] |

| Density | 0.937 g/mL at 25°C | [2] |

| Refractive Index (n²⁰/D) | 1.5465 | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

Table 2: Spectroscopic Data for 2'-Methoxypropiophenone

| Spectroscopy | Characteristic Peaks / Values | Reference(s) |

| ¹H NMR | Predicted: δ 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃) | N/A |

| ¹³C NMR | Predicted: δ 202 (C=O), 157 (Ar-C-O), 133 (Ar-CH), 130 (Ar-CH), 128 (Ar-C), 121 (Ar-CH), 112 (Ar-CH), 55 (-OCH₃), 36 (-CH₂-), 8 (-CH₃) | N/A |

| IR Spectroscopy | Characteristic Absorptions: ~3050 cm⁻¹ (Ar C-H), ~2970 cm⁻¹ (Alkyl C-H), ~1680 cm⁻¹ (C=O stretch), ~1600, 1480 cm⁻¹ (Ar C=C), ~1240 cm⁻¹ (C-O stretch) | N/A |

| Mass Spectrometry (EI) | Major Fragments (m/z): 135 (M-C₂H₅)⁺, 92, 77 | [1] |

Synthesis of 2'-Methoxypropiophenone

2'-Methoxypropiophenone can be synthesized through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation of anisole and the reaction of an organometallic reagent with a benzonitrile derivative.

Caption: General workflow for the Grignard synthesis of 2'-Methoxypropiophenone.

Experimental Protocols

Method: Grignard Reaction with 2-Methoxybenzonitrile

This protocol is adapted from a procedure for the synthesis of the meta-isomer (3'-Methoxypropiophenone) and is presented as a representative method.[4]

-

Materials:

-

2-Methoxybenzonitrile

-

Ethylmagnesium bromide (e.g., 3 M solution in diethyl ether or THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Standard reaction glassware, including a round-bottom flask, dropping funnel, and condenser, all flame-dried under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxybenzonitrile (1 equivalent) and anhydrous THF.

-

Cool the mixture in an ice bath.

-

Add ethylmagnesium bromide solution (1.5 to 2 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.

-

Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Stir the resulting mixture for 30-60 minutes at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)propan-1-one.

-

Biological Activity and Signaling Pathways

While specific biological data for 2'-Methoxypropiophenone is limited in publicly accessible literature, the broader class of methoxy-substituted chalcones, propenones, and propiophenones has been investigated for various pharmacological activities. These compounds are recognized as privileged scaffolds in medicinal chemistry.

Derivatives of methoxy-substituted propenones have demonstrated significant anti-inflammatory properties.[5] One key mechanism for this activity is the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors are master regulators of inflammatory responses, controlling the expression of genes involved in producing pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Table 3: Biological Activity of Related Methoxy-Substituted Aromatic Compounds

| Compound Class | Activity Profile | Potential Applications | Reference(s) |

| Methoxy-propenones | Anti-inflammatory (inhibition of Src, Syk, NF-κB) | Inflammatory disorders, autoimmune diseases | [5] |

| Resveratrol Methoxy Derivatives | Anti-platelet, Anti-cancer (prostate, colon) | Cardiovascular disease, Oncology | |

| Benzimidazole Methoxy Derivatives | Antibacterial (vs. E. faecalis), Antiproliferative, Antioxidant | Infectious diseases, Oncology |

NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drug candidates based on the propiophenone scaffold.

Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.

Conclusion

2'-Methoxypropiophenone is a well-defined chemical compound with established physical properties and synthesis routes. While direct biological studies on this specific molecule are not widely reported, its structural similarity to a range of biologically active methoxy-substituted aromatics, including known anti-inflammatory agents, suggests its potential as a valuable intermediate in drug discovery and development. Further investigation into the biological activities of 2'-Methoxypropiophenone and its derivatives is warranted to explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and application of this versatile chemical building block.

References

The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propiophenone is a chemical entity belonging to the propiophenone class of compounds, characterized by a phenyl ring attached to a propan-1-one structure with a methoxy group substitution. While the broader class of propiophenones and related chalcones has been the subject of considerable research, revealing a diverse range of biological activities, a comprehensive understanding of the specific mechanism of action for this compound remains largely undefined in publicly available scientific literature. This technical guide aims to synthesize the existing knowledge on related compounds to provide a potential framework for understanding its mechanism of action, while clearly highlighting the current knowledge gap.

Putative Biological Activities Based on Structural Analogs

Although direct experimental data on this compound is scarce, the biological activities of structurally similar molecules, particularly those containing a methoxyphenyl moiety and a propiophenone or chalcone backbone, can offer valuable insights into its potential therapeutic effects. Research on these related compounds suggests potential anti-inflammatory, anticancer, and antioxidant activities.

Potential Anti-Inflammatory Effects

A structurally related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone , has demonstrated notable anti-inflammatory properties. Studies have shown that this molecule exerts its effects by inhibiting key signaling molecules in inflammatory pathways. Specifically, it has been found to suppress the activity of Src and Syk kinases, which are critical upstream regulators of the NF-κB signaling cascade. By inhibiting these kinases, the compound effectively blocks the activation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes.[1][2]

Based on this evidence, it is plausible that this compound could also modulate inflammatory responses through a similar mechanism. The presence of the methoxyphenyl group might influence its interaction with cellular targets involved in inflammation.

Potential Anticancer and Antioxidant Activities

Derivatives of 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against various cancer cell lines.[3] The underlying mechanism is thought to involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Furthermore, many phenolic compounds, including those with methoxy substitutions, are known to possess antioxidant properties. They can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various chronic diseases, including cancer. The methoxy group on the phenyl ring of this compound could potentially contribute to its antioxidant capacity.

Future Directions and a Call for Research

The lack of direct evidence regarding the mechanism of action of this compound presents a significant research opportunity. To elucidate its biological functions and therapeutic potential, a systematic investigation is warranted. The following experimental approaches are recommended:

-

In Vitro Assays: A comprehensive screening of this compound against a panel of kinases, receptors, and enzymes involved in inflammation, cancer, and oxidative stress would be a crucial first step.

-

Cell-Based Assays: Investigating the effects of the compound on relevant cell lines (e.g., cancer cell lines, immune cells) can help to identify its cellular targets and signaling pathways.

-

Preclinical In Vivo Studies: Should in vitro and cell-based assays yield promising results, further evaluation in animal models of disease would be necessary to determine its efficacy and safety profile.

Data Presentation

Currently, there is no quantitative data available in the public domain specifically for this compound. Future research should aim to generate data on parameters such as:

-

IC50/EC50 values: To quantify its potency against specific molecular targets or in cellular assays.

-

Binding affinities (Kd/Ki): To determine its affinity for target proteins.

-

Pharmacokinetic parameters: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound would need to be developed based on the specific biological activity being investigated. Standard protocols for assays such as kinase inhibition assays, cell viability assays (e.g., MTT), and western blotting to analyze protein expression and phosphorylation would be applicable.

Visualization of Potential Signaling Pathways

Given the anti-inflammatory activity of a related compound, a hypothetical signaling pathway that this compound might inhibit is presented below. This diagram is based on the known mechanism of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone and serves as a conceptual framework for future investigation.

Caption: Hypothetical inhibition of the Src-Syk-NF-κB signaling pathway by this compound.

Conclusion

While the exact mechanism of action for this compound remains to be elucidated, the study of its structural analogs provides a valuable starting point for future research. The potential for this compound to exhibit anti-inflammatory, anticancer, and antioxidant properties warrants a thorough investigation. The scientific community is encouraged to undertake the necessary preclinical studies to uncover the pharmacological profile of this compound, which may hold promise for the development of novel therapeutics.

References

Spectral Analysis of 3-(2-Methoxyphenyl)propiophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-(2-methoxyphenyl)propiophenone, also known as 1-(2-methoxyphenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is an aromatic ketone of interest in organic synthesis and pharmaceutical research. Accurate and detailed spectral data are crucial for its identification, characterization, and quality control. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and graphical representations of key concepts to facilitate understanding and application in a laboratory setting.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | Data not available | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M-C₂H₅]⁺ or [C₈H₇O₂]⁺ |

| 92 | Data not available | |

| 77 | Data not available | [C₆H₅]⁺ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C=O (Ketone) Stretch | |

| C-O (Aromatic Ether) Stretch | ||

| C-H (Aromatic) Stretch | ||

| C-H (Aliphatic) Stretch |

Note: Specific peak values and intensities for ¹H NMR, ¹³C NMR, and IR were not explicitly found in the provided search results. The MS fragmentation is based on typical patterns for this type of molecule, with the base peak at m/z 135 confirmed[1].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set to 200-220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal surface.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the molecular ion peak ([M]⁺).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectral analysis of this compound.

References

In-depth Technical Guide on the Potential Therapeutic Applications of 3-(2-Methoxyphenyl)propiophenone

Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the therapeutic applications, biological activities, and mechanisms of action for the specific chemical compound 3-(2-Methoxyphenyl)propiophenone. The majority of available research focuses on its structural isomers, 3-(3-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone, which serve as intermediates in the synthesis of various pharmaceutical compounds.

This guide, therefore, will address the known information about the closely related isomers to provide a potential, albeit speculative, framework for the possible therapeutic avenues of this compound. It is crucial to emphasize that the information presented herein is based on analogy and does not represent established data for the title compound. Further empirical research is required to validate any of the potential applications discussed.

Introduction to Propiophenone Derivatives

Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. Variations in the substitution pattern on the phenyl ring can significantly influence the compound's chemical properties and biological activities. Methoxyphenylpropiophenones, in particular, have garnered interest in medicinal chemistry as versatile scaffolds for the development of novel therapeutic agents.

Synthesis and Chemical Properties

Table 1: General Chemical Properties of Methoxyphenylpropiophenone Isomers

| Property | This compound (Predicted) | 3-(3-Methoxyphenyl)propiophenone | 3-(4-Methoxyphenyl)propiophenone |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |

| Appearance | Likely a liquid or low-melting solid | Colorless to light yellow liquid | White crystalline solid |

| Boiling Point | Not available | ~259 °C | ~273 °C |

| Melting Point | Not available | Not available | 28-30 °C |

General Synthetic Approach: Friedel-Crafts Acylation

A common method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Workflow: General Friedel-Crafts Acylation

Potential Therapeutic Applications (Based on Isomer Activity)

The therapeutic potential of this compound remains unexplored. However, by examining the biological activities of its 3- and 4-methoxy isomers, we can hypothesize potential areas of interest for future research.

Intermediate for Analgesic Drug Synthesis

3-(3-Methoxyphenyl)propiophenone is a key intermediate in the synthesis of Tapentadol, a centrally-acting opioid analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.

Signaling Pathway: Opioid Receptor Agonism

Given its structural similarity, this compound could potentially serve as a precursor for novel analgesic compounds. The position of the methoxy group can influence the binding affinity and selectivity for various receptors, potentially leading to compounds with different pharmacological profiles.

Potential as a Scaffold for Anticancer Agents

Derivatives of 3-(4-methoxyphenyl)propiophenone have been investigated for their cytotoxic effects against various cancer cell lines. The propiophenone scaffold can be modified to introduce pharmacophores that target specific pathways involved in cancer cell proliferation and survival.

Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) |

| Hypothetical Derivative A | MCF-7 (Breast Cancer) | Data not available |

| Hypothetical Derivative B | A549 (Lung Cancer) | Data not available |

| Hypothetical Derivative C | U87-MG (Glioblastoma) | Data not available |

| This table is for illustrative purposes only. No experimental data is currently available. |

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays that would be relevant for evaluating its potential therapeutic applications.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

Conclusion and Future Directions

The therapeutic potential of this compound is currently unknown due to a lack of dedicated research. Based on the activities of its structural isomers, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel analgesics or as a scaffold for the development of anticancer agents.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Screening the compound for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties.

-

If promising activity is identified, elucidating the mechanism of action through in-depth in vitro and in vivo studies.

-

Investigating the structure-activity relationship of derivatives of this compound to optimize for potency and selectivity.

This technical guide highlights a significant gap in the scientific literature and underscores the need for further investigation into the pharmacological properties of this compound.

An In-depth Technical Guide to the Reactivity of the Methoxy Group in 3-(2-Methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the methoxy group in 3-(2-Methoxyphenyl)propiophenone. The strategic placement of the methoxy group on the aromatic ring ortho to the propiophenone side chain introduces unique electronic and steric effects that govern its reactivity in various chemical transformations. This document details key reactions, provides experimental protocols for analogous systems, and presents quantitative data to inform synthetic strategies and drug development programs.

Electronic and Steric Influence of the Ortho-Methoxy Group

The reactivity of the methoxy group in this compound is primarily dictated by the interplay of its electronic and steric characteristics. The oxygen atom's lone pairs participate in resonance with the aromatic ring, acting as a potent electron-donating group through the +M (mesomeric) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the methoxy group also exerts an electron-withdrawing inductive (-I) effect due to the high electronegativity of the oxygen atom. In the case of the ortho position, steric hindrance from the adjacent propiophenone substituent can also influence the accessibility of reagents to the methoxy group and the aromatic ring.

Key Reactions Involving the Methoxy Group

The primary reactions involving the methoxy group of this compound and related 2-methoxyaryl ketones are O-demethylation and participation in intramolecular cyclization reactions following demethylation or activation of the aromatic ring.

O-Demethylation

The cleavage of the methyl-oxygen bond is a common and synthetically important transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids or nucleophilic reagents. The resulting phenol, 3-(2-hydroxyphenyl)propiophenone, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as flavones and xanthones.

Table 1: Quantitative Data for O-Demethylation of Related 2-Methoxyaryl Ketones

| Reagent | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| BBr₃ | 2-Methoxyacetophenone | 0 to rt | 5 h | 97 | [1] |

| AlCl₃ | 2-Methoxyacetophenone | rt | 3 h | 97 | [1] |

| HBr | Aryl methyl ethers | Elevated | Varies | Varies | [2] |

| NaSMe in DMF | Benzacridine derivative | Reflux | 2-5 h | Good | [3] |

Experimental Protocol: Demethylation of 2-Methoxyacetophenone using Boron Tribromide (BBr₃)

This protocol is adapted from a general procedure for the demethylation of aryl methyl ethers and specific examples with related ketones. It should be optimized for this compound.

Materials:

-

This compound

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via a dropping funnel over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BBr₃ by the slow addition of methanol.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyphenyl)propiophenone.[2][3][4][5][6]

Diagram: BBr₃-Mediated Demethylation Workflow

Caption: Workflow for BBr₃-mediated demethylation.

Intramolecular Cyclization Reactions

The presence of the ortho-methoxy group, particularly after conversion to a hydroxyl group, facilitates intramolecular cyclization reactions to form various heterocyclic structures.

3-(2-Hydroxyphenyl)propiophenone, the demethylated product, can undergo intramolecular cyclization to form xanthone derivatives. This typically involves an oxidative cyclization step.

Diagram: Pathway to Xanthone Synthesis

Caption: General pathway for xanthone synthesis.

Experimental Protocol: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones (Analogous System)

This protocol for a related chalcone cyclization can be adapted for the cyclization of 3-(2-hydroxyphenyl)propiophenone, which can be considered a dihydrochalcone.

Materials:

-

3-(2-Hydroxyphenyl)propiophenone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

Dissolve 3-(2-hydroxyphenyl)propiophenone (1.0 eq) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (I₂).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and then with brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.[7][8]

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution. The directing effect of the substituents (methoxy and propiophenone groups) will determine the position of substitution. The methoxy group is a strong ortho, para-director, while the propiophenone group is a meta-director. The overall outcome will depend on the reaction conditions and the nature of the electrophile.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring. For this compound, the substitution is expected to occur at the position para to the activating methoxy group.

Diagram: Vilsmeier-Haack Reaction Logic

Caption: Logical flow of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction on an Activated Aromatic System (General)

This is a general protocol and would require optimization for this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath, round-bottom flask, nitrogen atmosphere setup

Procedure:

-

Cool DMF in a round-bottom flask to 0 °C under a nitrogen atmosphere.

-

Slowly add POCl₃ dropwise with stirring. Allow the Vilsmeier reagent to form for about 30 minutes at 0 °C.

-

Add a solution of this compound in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or recrystallization.[9][10][11]

Conclusion

The methoxy group in this compound is a versatile functional group that can be targeted for various synthetic transformations. Its primary reactivity centers around O-demethylation to the corresponding phenol, which opens up pathways for intramolecular cyclization to form valuable heterocyclic scaffolds like xanthones. Furthermore, the activating nature of the methoxy group allows for electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce further functionality onto the aromatic ring. The experimental protocols provided for analogous systems serve as a strong starting point for the development of specific synthetic routes for this compound and its derivatives in research and drug discovery. Careful consideration of the electronic and steric effects of the substituents is crucial for predicting and controlling the outcomes of these reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is a fundamental method for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[2][3] The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion.[4][5]

This document provides detailed protocols for the synthesis of methoxypropiophenone through the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride. The methoxy group in anisole is an activating group that directs the incoming electrophile to the ortho and para positions.[6][7] Consequently, the reaction yields a mixture of 2-methoxypropiophenone and 4-methoxypropiophenone, with the para isomer typically being the major product due to reduced steric hindrance.[7]

Reaction Mechanism

The Friedel-Crafts acylation of anisole proceeds through a well-established multi-step mechanism.[5]

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with propionyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.

-

Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[4][5]

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst (AlCl₃). This requires the use of stoichiometric amounts of the catalyst.[8]

-

Workup: The complex is hydrolyzed by adding water or dilute acid to release the final ketone product.[8][9]

Caption: Mechanism of Friedel-Crafts Acylation of Anisole.

Experimental Protocols

This section details a representative protocol for the synthesis of methoxypropiophenone. It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as the Lewis acid catalyst is highly sensitive to moisture.[10][11]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Anhydrous FeCl₃ | 162.20 | - | 0.66 g | 4.0 mmol |

| Anisole | 108.14 | 0.995 | 0.43 mL | 4.0 mmol |

| Propionyl Chloride | 92.52 | 1.065 | 0.41 mL | 4.6 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | ~15 mL | - |

| Deionized Water | 18.02 | 1.000 | ~25 mL | - |

| 5% aq. NaOH | - | - | ~10 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | ~2 g | - |

Equipment

-

25 mL Round-bottom flask

-

Magnetic stir bar and stir plate

-

Claisen adapter

-

Pasteur pipette

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Gravity filtration setup

-

Hot plate or rotary evaporator

Procedure

-

Reaction Setup:

-

Reaction Execution:

-

Prepare a solution of anisole (0.43 mL, 4.0 mmol) in 3 mL of dichloromethane.[6]

-

Slowly add the anisole solution dropwise to the stirring reaction mixture over approximately 5 minutes using a Pasteur pipette.[6] The reaction is exothermic; a gentle reflux of the dichloromethane solvent may be observed.[9]

-

After the addition is complete, allow the mixture to stir for an additional 10-15 minutes at room temperature to ensure the reaction is complete.[6][9]

-

-

Workup and Isolation:

-

Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. An exothermic reaction will occur.[6]

-

Stir the mixture for 5 minutes, then transfer it to a separatory funnel.[6][9]

-

Add another 10 mL of water to the separatory funnel.[6]

-

Extract the aqueous layer with two 5 mL portions of dichloromethane. The dichloromethane layer is the bottom layer.[6][9]

-

Combine the organic layers.[6]

-

Wash the combined organic layers with 10 mL of 5% aqueous sodium hydroxide (NaOH) solution to remove any remaining acidic impurities.[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for about 5 minutes.[6]

-

-

Product Purification:

-

Remove the drying agent by gravity filtration, collecting the filtrate in a pre-weighed beaker.[6]

-

Evaporate the dichloromethane solvent using a hot plate on a low heat setting or a rotary evaporator to yield the crude product.[6]

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

-

Data Presentation

Table 1: Representative Reagent Stoichiometry

| Reagent | Role | Stoichiometric Ratio |

| Anisole | Aromatic Substrate | 1.0 |

| Propionyl Chloride | Acylating Agent | ~1.15 |

| Iron(III) Chloride | Lewis Acid Catalyst | ~1.0 |

| Dichloromethane | Solvent | - |

Note: Stoichiometry is based on the protocol presented.[6] In many Friedel-Crafts acylations using AlCl₃, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[8]

Table 2: Product Characterization Data for 4-Methoxypropiophenone (Major Product)

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~259 °C[12] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~2.95 (q, 2H, -CH₂-), ~1.20 (t, 3H, -CH₃) |

| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1260 (C-O stretch) |

Note: Spectroscopic data are approximate values and may vary slightly based on experimental conditions and instrument.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of Methoxypropiophenone.

Safety and Limitations

-

Reagent Hazards: Both aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive.[10] Propionyl chloride is also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Exotherm: The reaction is exothermic. Controlled, slow addition of reagents is necessary to manage the reaction temperature.[9]

-

Limitations: Friedel-Crafts acylation is generally not effective on highly deactivated aromatic rings (e.g., nitrobenzene). Also, the reaction can be prone to polysubstitution if not controlled, although acylation deactivates the ring, making the second acylation less favorable than the first.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis

Application Note: Synthesis of 3-(2-Methoxyphenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is a dihydrochalcone derivative. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This document outlines a reliable two-step procedure for the synthesis of this compound, involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Overall Synthesis Pathway

The synthesis is performed in two main stages:

-

Step 1: Claisen-Schmidt Condensation. An aromatic ketone (acetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) react under basic conditions to form an α,β-unsaturated ketone, specifically (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone).

-

Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate chalcone is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final saturated ketone product.[1]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Acetophenone | C₈H₈O | 120.15 |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethanol (95%) | C₂H₅OH | 46.07 |

| Palladium on Carbon (10% Pd) | Pd/C | - |

| Hydrogen Gas | H₂ | 2.02 |

| Methanol | CH₃OH | 32.04 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Celite® | - | - |

Protocol 1: Synthesis of (E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

This procedure is based on the principles of the Claisen-Schmidt condensation reaction.[2][3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 50 mL of 95% ethanol.

-

Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

-

Reaction: A precipitate, typically yellow, should begin to form. Continue stirring the mixture vigorously for 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with 50 mL of cold water, followed by 20 mL of cold ethanol to remove unreacted starting materials and excess base.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot ethanol.

-

Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.

-

Protocol 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the chalcone intermediate.[1][4]

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the dried chalcone from Protocol 1 (5 mmol), 10% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg, ~5 mol%), and 40 mL of methanol.[4]

-

Hydrogenation:

-

Seal the flask with a rubber septum.

-

Carefully flush the flask with hydrogen gas. This can be achieved by connecting the flask to a vacuum line to remove air, followed by backfilling with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[1]

-

Leave the hydrogen balloon connected to the flask via a needle through the septum and stir the reaction mixture vigorously at room temperature.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the chalcone spot. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, carefully remove the hydrogen atmosphere.

-

Filter the reaction mixture through a pad of Celite® into a clean, tared round-bottom flask to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.[4]

-

Remove the solvent (methanol) from the filtrate using a rotary evaporator.

-

-

Purification: The resulting crude product is often pure enough for many applications. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent can be performed.[5]

Data Summary

Table 1: Reactant Quantities for Synthesis

| Step | Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1 | Acetophenone | 120.15 | 10 | ~1.20 g |

| 1 | 2-Methoxybenzaldehyde | 136.15 | 10 | ~1.36 g |

| 1 | 10% NaOH (aq) | 40.00 | - | 20 mL |

| 1 | Ethanol (95%) | 46.07 | - | 50 mL |

| 2 | Chalcone Intermediate | 238.28 | 5 | ~1.19 g |

| 2 | 10% Pd/C | - | - | ~50 mg |

| 2 | Methanol | 32.04 | - | 40 mL |

Table 2: Expected Product Characterization

| Compound | Appearance | Yield (%) | Melting Point (°C) |

| (E)-3-(2-MeO-Ph)-1-Ph-prop-2-en-1-one | Yellow Crystalline Solid | 85-95% | ~68-72 °C |

| This compound | White to Off-White Solid | >90% | ~55-59 °C |

Note: Yields and melting points are typical and may vary based on experimental conditions and purity.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the chemical structure and disappearance of alkene protons.

-

¹³C NMR Spectroscopy: To verify the carbon framework.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final compound.[1]

References

- 1. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [app.jove.com]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. researchgate.net [researchgate.net]

- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 5. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]

Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propiophenone is an aromatic ketone that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent reaction steps and for ensuring the quality and safety of final drug products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic compounds.

Principles of Separation

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, a normal-phase chromatography setup is employed.

-

Stationary Phase: Silica gel, a polar adsorbent, is used.

-

Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or cyclohexane) and ethyl acetate, is used.

-

Separation Mechanism: The components of the crude mixture will travel through the column at different rates. More polar impurities will have a stronger affinity for the polar silica gel and will move slower, while less polar impurities will travel faster with the non-polar mobile phase. This compound, being a moderately polar ketone, will elute at an intermediate rate, allowing for its separation from both more and less polar contaminants. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively elute compounds with increasing polarity.

Quantitative Data Summary

The following table presents representative data for the purification of a closely related isomer, 3-methoxypropiophenone, which demonstrates the typical efficiency of silica gel chromatography for this class of compounds. This data can be considered as a benchmark for the purification of this compound.

| Parameter | Value | Notes |

| Initial Mass of Crude Product | 25.9 g | For 3'-methoxypropiophenone[1] |

| Final Mass of Purified Product | 22.9 g (representative) | Calculated based on reported yield |

| Chromatographic Yield | ~88.6% | As reported for 3-methoxypropiophenone synthesis[2] |

| Initial Purity (Pre-Column) | Variable | Dependent on synthesis work-up |

| Final Purity (Post-Column) | >99.4% | As reported for 3-methoxypropiophenone[2] |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography |

| Mobile Phase System | Cyclohexane/Ethyl Acetate Gradient | A common system for ketones |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexane or Cyclohexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Beakers and Erlenmeyer flasks

-

Funnel

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Preparation of the Column (Slurry Method)

-

Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add a non-polar solvent (e.g., hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

-

Packing the Column: Close the stopcock and fill the column about one-third with hexane. Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica. Continuously tap the sides of the column gently to ensure even settling and to remove any air bubbles.

-

Finalizing the Packing: Once all the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica gel run dry at any point.

Sample Loading

-

Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.

-

Load the Column: Carefully add the dissolved sample solution onto the top of the sand layer using a pipette.

-

Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has completely entered the silica gel bed.

-

Wash: Carefully add a small amount of the initial, non-polar mobile phase (e.g., 100% hexane) and allow it to pass through the sand layer to wash any remaining sample into the silica gel.

Elution and Fraction Collection

-

Begin Elution: Carefully fill the column with the initial mobile phase (e.g., 100% hexane or a 98:2 hexane:ethyl acetate mixture).

-

Gradient Elution: Start collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to start with 100% hexane, then move to 98:2, 95:5, 90:10, and 80:20 hexane:ethyl acetate mixtures. For 3'-methoxypropiophenone, a gradient of 0-25% ethyl acetate in cyclohexane has been shown to be effective[1].

-

Monitor Elution: Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC) against a reference spot of the crude material.

-

Isolate the Product: Combine the fractions that contain the pure this compound.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis

A Note on Nomenclature: The compound requested, 3-(2-Methoxyphenyl)propiophenone, specifies an ortho (2-position) methoxy group. However, the vast majority of available scientific literature focuses on the isomeric compound, 3'-Methoxypropiophenone , which has a meta (3-position) methoxy group. This document will focus on the applications of 3'-methoxypropiophenone, a key intermediate in pharmaceutical and chemical synthesis, for which detailed protocols and data are available.

Application Note 1: Key Intermediate in the Synthesis of Tapentadol

3'-Methoxypropiophenone is a crucial starting material for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[1][2] The propiophenone structure provides the core backbone onto which the additional functionalities of the final drug are constructed.

Core Reaction: The synthesis involves a Reformatsky-type reaction where 3'-methoxypropiophenone reacts with an α-bromoester in the presence of zinc metal. This is followed by a series of transformations to introduce the dimethylamino group and demethylate the methoxy ether to the final phenolic drug.[2]

Experimental Protocol: Synthesis of Tapentadol Intermediate

This protocol details the initial reaction of 3'-methoxypropiophenone.

-

Under a nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (200 ml) and zinc metal (100 g).[2]

-

Heat the mixture to 65±2°C.[2]

-

Add ethyl 2-bromopropionate (20 g) followed by the drop-wise addition of trimethylsilyl chloride (10 ml).[2]

-

Prepare a mixture of 3'-methoxypropiophenone (100 g), ethyl 2-bromopropionate (120 g), and tetrahydrofuran (300 ml).[2]

-

Add this mixture to the reaction vessel while maintaining the temperature between 65-75°C.[2]

-

After the addition is complete, reflux the reaction mass for 1-2 hours.[2]

-

Cool the reaction to 0-5°C and add a 15% dilute HCl solution (200 ml) while keeping the temperature below 20°C.[2]

-